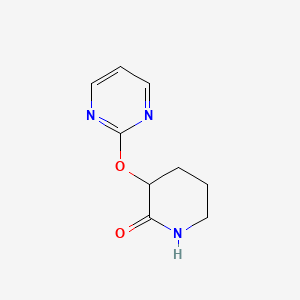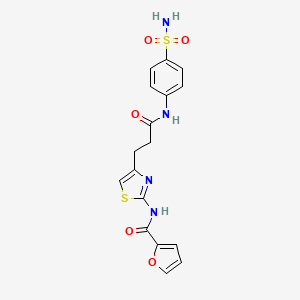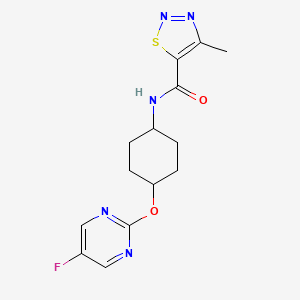![molecular formula C8H7ClN4O2S B2682543 [(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea CAS No. 1258510-43-8](/img/structure/B2682543.png)
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea is an organosulfur compound . It is a powder form and has a molecular weight of 258.69 . The IUPAC name is 2-chloro-5-nitrobenzaldehyde thiosemicarbazone .
Synthesis Analysis
The synthesis of thiourea compounds involves the reaction of various anilines with CS2 . The reaction mechanism involves a sulfuration reaction . The reaction time, temperature, and mass ratio of the raw materials can affect the yield of thiourea .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones . The C–N bond distances are short .Chemical Reactions Analysis
Thiourea complexes with water molecules have been studied . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio- (H 2 O) 5 complex has higher stabilization energy values than the other complexes .Physical And Chemical Properties Analysis
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea is a powder form and has a molecular weight of 258.69 . It is stored at room temperature .Applications De Recherche Scientifique
Anticancer Activities
Thiosemicarbazones and their derivatives have been synthesized and evaluated for their cytotoxic activities . In particular, thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone . These compounds have shown potent cytotoxicity against various cancer cell lines .
ROS-Mediated Apoptosis
The mechanism of thiosemicarbazone induced cell apoptosis has been preliminarily investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays . It has been indicated that thiosemicarbazones may exert their anticancer property through ROS-mediated apoptosis .
Catalysts for Cross-Coupling Reactions
Thiosemicarbazone complexes of transition metals have been used as catalysts for cross-coupling reactions . Reports of cross-coupling catalytic reactions with such complexes have appeared only in the last 15 years .
Heck Reaction
The application of thiosemicarbazone nickel complexes to the Heck reaction was reported by Datta et al . They prepared and characterized three complexes with 2-hydroxyaryl thiosemicarbazone ligands .
Suzuki Reaction
Thiosemicarbazone complexes have been used in the Suzuki reaction, a type of cross-coupling reaction .
Sonogashira Reaction
Thiosemicarbazone complexes have also been used in the Sonogashira reaction, another type of cross-coupling reaction .
Mécanisme D'action
Target of Action
The primary target of the compound 2-chloro-5-nitrobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Mode of Action
2-chloro-5-nitrobenzaldehyde thiosemicarbazone interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 2-chloro-5-nitrobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of 2-chloro-5-nitrobenzaldehyde thiosemicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can affect the physiological and pathological processes that cathepsin B is involved in, potentially leading to changes in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIODQCZVWJPED-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)



![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)
![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)
![4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2682474.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)
